molecular formula C17H20N4O3S2 B2575382 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 851970-19-9

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2575382
CAS No.: 851970-19-9
M. Wt: 392.49
InChI Key: MGZNCTZJEFHRHS-UHFFFAOYSA-N
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Description

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a sophisticated chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a [1,2,4]triazolo[3,2-b][1,3]thiazole core, a privileged heterocyclic system known for its diverse pharmacological properties, fused with a 1,4-dioxa-8-azaspiro[4.5]decane moiety. This unique molecular architecture makes it a valuable building block for the synthesis of targeted kinase inhibitors. Researchers utilize this compound primarily as a key intermediate or a screening hit in the development of novel therapeutic agents, particularly for investigating intracellular signaling pathways. Its structure is related to published kinase inhibitor scaffolds, suggesting potential utility in oncology and immunology research programs. The presence of the spirocyclic system can confer improved metabolic stability and solubility, which are critical parameters in lead optimization. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access its PubChem entry for detailed structural and physicochemical data, and it is listed in the screening libraries of several suppliers focused on providing novel bioactive molecules for the research community.

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c1-11-18-16-21(19-11)15(22)14(26-16)13(12-3-2-10-25-12)20-6-4-17(5-7-20)23-8-9-24-17/h2-3,10,13,22H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZNCTZJEFHRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable dioxaspiro compound and an azaspiro compound under acidic or basic conditions.

    Introduction of the thiophene moiety: This step involves the coupling of a thiophene derivative with the spirocyclic intermediate using a palladium-catalyzed cross-coupling reaction.

    Formation of the triazolo-thiazole ring system: This can be accomplished through a cyclization reaction involving a suitable precursor under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as the presence of a catalyst or under reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of specific biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Triazolothiazole/Thiadiazole Cores
Compound Name Substituents Key Properties Biological Activity Reference
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Methoxyphenyl, variable R groups High thermal stability, moderate solubility in polar solvents Antifungal (molecular docking predicts inhibition of 14-α-demethylase)
3-(5-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine Benzofuran, aryl groups Lipophilic, UV-active Antimicrobial (Gram-positive bacteria, MIC: 12.5–50 µg/mL)
Target Compound 1,4-dioxa-8-azaspiro[4.5]decane, thiophen-2-ylmethyl Rigid spirocyclic backbone, hydroxyl group Hypothesized: Enhanced target specificity due to conformational constraints

Key Insights :

  • Spirocyclic vs. Planar Scaffolds : The target compound’s spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decane) may confer greater metabolic stability compared to planar triazolothiadiazoles, as seen in spiro-oxazepine derivatives .
  • Thiophene vs.
  • Hydroxyl Group: The 6-ol substituent distinguishes the target compound from non-hydroxylated analogs (e.g., ’s ethanone derivatives), possibly enhancing solubility and hydrogen-bonding capacity .
Spirocyclic Derivatives

Spiro compounds like 8-(4-dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share conformational rigidity with the target compound. These derivatives often exhibit improved pharmacokinetic profiles due to reduced rotational freedom, which minimizes off-target interactions. However, the target compound’s triazolothiazole core may offer superior electronic properties compared to diketone-based spiro systems .

Biological Activity

The compound 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that combines spirocyclic structures with triazole and thiazole moieties. This unique structural configuration suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's molecular structure features a combination of heterocycles known for their biological significance. The presence of thiophene and triazole rings is particularly noteworthy as these structures are often associated with antimicrobial and anticancer activities. The synthesis typically involves several steps that require careful monitoring to ensure high purity and yield.

Property Value
Molecular FormulaC₁₄H₁₈N₄O₂S
Molecular Weight306.39 g/mol
CAS NumberNot specified

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of triazole and thiazole have shown efficacy against various bacterial strains and fungi. The mechanism of action is often linked to the inhibition of essential enzymes or disruption of cellular membranes.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Compounds featuring triazole rings have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Quantitative structure–activity relationship (QSAR) studies can provide insights into how modifications to the structure influence its biological activity.

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial effects of related compounds found that modifications in the thiophene ring significantly enhanced activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Antifungal Activity : Another investigation demonstrated that triazole derivatives exhibited potent antifungal activity against Candida albicans, suggesting that the incorporation of the thiazole moiety could enhance this effect.
  • Cytotoxicity in Cancer Cells : A recent study explored the cytotoxic effects of similar compounds on various cancer cell lines, revealing that certain derivatives led to a marked decrease in cell viability in HeLa and MCF-7 cells.

The biological activity of this compound is likely mediated through:

  • Inhibition of Enzymatic Activity : Compounds similar to this have been shown to inhibit key enzymes involved in metabolic pathways.
  • Disruption of Cell Membranes : The lipophilic nature of the compound may allow it to integrate into cellular membranes, leading to increased permeability and cell death.

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